(-)-beta-Selinene

Description

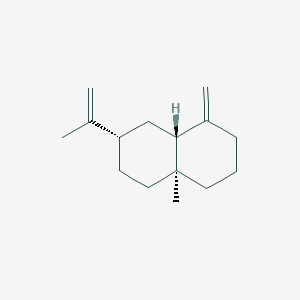

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17066-67-0 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3R,4aS,8aR)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m1/s1 |

Clé InChI |

YOVSPTNQHMDJAG-QLFBSQMISA-N |

SMILES |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2(CCCC(=C)[C@@H]2C1)C |

SMILES canonique |

CC(=C)C1CCC2(CCCC(=C)C2C1)C |

Synonymes |

eta-selinene beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome |

Origine du produit |

United States |

Natural Occurrence and Distribution of Beta Selinene

Phytogeographical Distribution in Plant Species

(-)-beta-Selinene has been identified as a constituent of the essential oils of numerous plants across different botanical families. Its presence and concentration can be influenced by factors such as the plant's geographical origin, genetic makeup, and the specific part of the plant being analyzed.

Occurrence in Selinum Species

Studies have identified this compound in the essential oils of plants from the Selinum genus. For instance, research on Selinum wallichianum has noted the presence of β-selinene as one of its volatile constituents. researchgate.net Another study on Seseli annuum, a related species, found that β-selinene was a dominant compound in the essential oils from the fruit, inflorescence, and aerial parts, with concentrations reaching up to 21.4%. researchgate.net

Presence in Humulus lupulus (Hops)

This compound is a recognized component of the essential oil of hops (Humulus lupulus), contributing to its characteristic aroma profile. The concentration of β-selinene in hops can vary significantly depending on the cultivar and geographical location. For example, studies on wild hop populations in Bosnia and Herzegovina reported β-selinene concentrations ranging from 2.2% to 8.59%. Research on a wild hop ecotype identified β-selinene as a main component, constituting 6.63% of the essential oil. researchgate.netnih.gov In contrast, a study of Brazilian-grown Cascade hops found a notably higher concentration of β-selinene at 18.78%. tandfonline.com Research on wild hops in Kosovo also identified β-selinene as a main constituent, with concentrations in one locality ranging from 0.7% to 5.5%. mfd.org.mkresearchgate.net

Identification in Nepeta obscura and Peucedanum tauricum

The compound this compound has been reported in Nepeta obscura and Peucedanum tauricum. In a study of Neomitranthes obscura, β-selinene was identified as one of the four major components of its essential oil, at a concentration of 8.59%. frontiersin.org Research on the essential oil from the fruit of Peucedanum tauricum identified β-selinene at a concentration of 2.3%. researchgate.netnih.gov However, another analysis of the aerial parts of P. tauricum did not detect β-selinene. mdpi.com

Detection in Apium graveolens (Celery)

Celery (Apium graveolens) is a well-known source of this compound, where it is a principal component of the seed's essential oil. labo-hevea.comumuthi.co.za The concentration of β-selinene in celery essential oil can vary. One analysis of celery seed oil from Egypt reported a β-selinene content of 3.73%. aliksir.com In contrast, various lots of celery seed oil from France showed β-selinene concentrations ranging from 6.25% to 8.88%. aliksir.com A study of Apium graveolens var. dulce from Algeria found a significantly higher concentration of β-selinene at 30.7%. bas.bgscispace.com

Constituent of Callicarpa macrophylla

This compound is a major constituent of the essential oil of Callicarpa macrophylla. fieldmuseum.org Research has shown that the concentration of β-selinene varies depending on the part of the plant. The essential oil from the leaves (CMLEO) contained 37.51% β-selinene, while the oil from mature seeds and fruits (CMEO-II) had a concentration of 57.01%. researchgate.netnih.gov Another analysis also highlighted β-selinene as a major component in this plant. mdpi.com

Isolation from Curcuma amada and Ocimum gratissimum

This compound has been isolated from mango ginger (Curcuma amada) and various species of basil (Ocimum). In Curcuma amada, β-selinene has been identified as a component of the rhizome essential oil. imsc.res.innih.gov One study detected β-selinene in the rhizome oil, though the exact percentage was not consistently high across all samples. mdpi.commdpi.com

In Ocimum gratissimum, the concentration of β-selinene can differ based on the chemotype and origin. An analysis of O. gratissimum from Andhra Pradesh, India, reported a β-selinene content of 2.82%. researchgate.net A study of a Colombian variety found a higher concentration of 9.0%. nih.govoup.com Other studies have also confirmed the presence of β-selinene in O. gratissimum essential oil. tandfonline.com

Data Tables

Table 1: Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration (%) | Reference |

|---|---|---|---|---|

| Seseli annuum | Apiaceae | Fruit, Inflorescence, Aerial Parts | up to 21.4 | researchgate.net |

| Humulus lupulus | Cannabaceae | Cones | 2.2 - 8.59 | |

| Humulus lupulus | Cannabaceae | Cones | 6.63 | researchgate.netnih.gov |

| Humulus lupulus | Cannabaceae | Cones | 18.78 | tandfonline.com |

| Humulus lupulus | Cannabaceae | Cones | 0.7 - 5.5 | mfd.org.mk |

| Neomitranthes obscura | Myrtaceae | Not specified | 8.59 | frontiersin.org |

| Peucedanum tauricum | Apiaceae | Fruit | 2.3 | researchgate.netnih.gov |

| Apium graveolens | Apiaceae | Seed | 3.73 | aliksir.com |

| Apium graveolens | Apiaceae | Seed | 6.25 - 8.88 | aliksir.com |

| Apium graveolens var. dulce | Apiaceae | Seed | 30.7 | bas.bgscispace.com |

| Callicarpa macrophylla | Lamiaceae | Leaves | 37.51 | researchgate.netnih.gov |

| Callicarpa macrophylla | Lamiaceae | Mature Seeds & Fruits | 57.01 | researchgate.netnih.gov |

| Ocimum gratissimum | Lamiaceae | Not specified | 2.82 | researchgate.net |

Observation in Litsea Species (L. glauca, L. fulva)

Studies on the essential oils of Litsea species have identified this compound as a significant component. In the leaf oil of Litsea glauca from Malaysia, β-selinene was found to be the major constituent, comprising 30.8% of the oil. nih.govresearchgate.net Conversely, the essential oil of Litsea fulva, also from Malaysia, contained a lower but still notable concentration of β-selinene at 5.5%. nih.govresearchgate.net This highlights the chemical diversity even within the same genus.

Chemotypes in Artemisia annua

Artemisia annua, or sweet wormwood, exhibits significant chemical diversity, with different populations categorized into various chemotypes based on their dominant essential oil components. Research has identified a β-selinene chemotype among Korean A. annua individuals. nih.govresearchgate.net A multivariate analysis of 103 samples from different Korean regions grouped them into three main clusters, one of which was characterized by β-selinene. researchgate.netmdpi.com This indicates a genetic predisposition for the production of this compound in certain populations of the species. nih.govresearchgate.net

Findings in Morella pubescens and Solanum spirale

This compound has also been identified in the essential oils of Morella pubescens and Solanum spirale. In the essential oil from the leaves of Morella pubescens collected in Colombia, β-selinene was a major component, with concentrations reported at 10.0% and 8.0% in different studies. scielo.org.comdpi.comresearchgate.netnih.gov Another study on Colombian samples also identified trans-caryophyllene (21.3%), α-selinene (10.7%), and β-selinene (10.0%) as principal constituents. scielo.org.coresearchgate.net

In the case of Solanum spirale, the essential oil from unripe fruits was found to contain β-selinene at a concentration of 0.56%. uow.edu.auresearchgate.net The essential oil from the leaves of the same plant also contained β-selinene, with one study reporting a concentration of 3.67%. researchgate.net

Variability Factors Influencing this compound Concentration

The concentration of this compound in plants is not static but is influenced by a combination of genetic and external factors.

Genetic Influences on Accumulation

Genetic makeup is a primary determinant of a plant's capacity to produce specific secondary metabolites. In maize (Zea mays), the terpene synthase gene ZmTps21 has been identified as responsible for the synthesis of β-selinene. oup.comnih.gov The presence of functional alleles of this gene leads to the accumulation of β-selinene and its derivatives, which play a role in the plant's defense against fungal pathogens. oup.comnih.govresearchgate.net This demonstrates a clear genetic basis for the production of β-selinene. Furthermore, the existence of different chemotypes in Artemisia annua, including a β-selinene type, points to strong genetic control over the essential oil composition, even when plants are grown under the same environmental conditions. nih.govresearchgate.net Studies on Helichrysum italicum have also shown that the biochemical diversity of its essential oil, including the content of β-selinene, is strongly influenced by the genotype. frontiersin.org

Environmental and Cultivation Effects

Environmental conditions and cultivation practices can significantly modulate the chemical profile of a plant's essential oil. Factors such as climate, soil composition, and harvesting time can lead to variations in the concentration of compounds like this compound. researchgate.net For instance, studies have shown that environmental stress, such as drought or salinity, can alter the production of secondary metabolites as a defense mechanism. mdpi.comscielo.br Phytohormones have also been shown to influence the chemical composition of essential oils. In one study, treatment with indole-3-acetic acid (IAA) increased the content of β-selinene twelve-fold in Sambucus ebulus. bioline.org.br

Intraspecific Chemical Diversity

Significant variation in the chemical composition of essential oils can occur within the same plant species, a phenomenon known as intraspecific chemical diversity. This is evident in Artemisia annua, where multiple chemotypes, including the β-selinene chemotype, have been identified. nih.govmdpi.com This diversity is often linked to the genetic variability within a species and its adaptation to different geographical and ecological conditions. researchgate.netcirad.fr Even within a single population, there can be considerable variation in the chemical profile of individual plants. frontiersin.org

Biosynthetic Pathways and Enzymology of Beta Selinene

General Sesquiterpenoid Biosynthesis Overview

Sesquiterpenoids, a diverse class of C15 terpenoids, originate from the universal C5 isoprene (B109036) units, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). tandfonline.comresearchgate.net In plants, two distinct pathways supply these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, located in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. tandfonline.comscielo.brnih.gov While the MEP pathway is primarily associated with the synthesis of monoterpenes and diterpenes, the MVA pathway is the principal source of precursors for sesquiterpenoids and triterpenoids. scielo.brnih.gov

The MVA pathway commences with the condensation of two acetyl-CoA molecules, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com This intermediate is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR). tandfonline.com Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. scielo.br IPP is then isomerized to DMAPP. tandfonline.com The synthesis of the direct precursor for all sesquiterpenoids, (2E,6E)-farnesyl pyrophosphate (FPP), is achieved through the sequential head-to-tail condensation of two IPP units with one DMAPP unit, a reaction catalyzed by FPP synthase. nih.govgenome.jp This C15 molecule serves as the linear substrate for a vast array of sesquiterpene synthases, which catalyze its cyclization into a multitude of cyclic structures. genome.jp

Enzymatic Cyclization of Farnesyl Pyrophosphate (FPP)

The transformation of the acyclic FPP into the bicyclic (-)-beta-selinene is a pivotal enzymatic process governed by a specific class of enzymes.

Role of Sesquiterpene Synthases

Sesquiterpene synthases, also referred to as sesquiterpene cyclases, are the key enzymes responsible for the immense structural diversity found within this class of compounds. wur.nlasm.org These enzymes catalyze some of the most complex known reactions in biology, converting the linear FPP precursor into over 300 different hydrocarbon skeletons through intricate cyclization cascades. wur.nlnih.gov The process typically begins with the ionization of FPP, where the diphosphate (B83284) group is eliminated to generate a farnesyl cation. genome.jp This highly reactive carbocation intermediate is then guided by the enzyme's active site to undergo a series of intramolecular cyclizations, rearrangements, and deprotonations to yield the final, specific sesquiterpene product. genome.jpasm.org The conformation of FPP within the enzyme's active site is a critical determinant of the reaction's outcome, directing the cyclization pathway towards a specific structural scaffold. nih.gov

Characterization of Beta-Selinene Cyclase (EC 4.2.3.66)

The enzyme specifically responsible for the synthesis of β-selinene is classified as beta-selinene cyclase (EC 4.2.3.66). qmul.ac.ukwikipedia.orgenzyme-database.org Its systematic name is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (β-selinene-forming). qmul.ac.ukenzyme-database.org This enzyme catalyzes the chemical reaction that converts (2E,6E)-farnesyl diphosphate into β-selinene and diphosphate. qmul.ac.ukwikipedia.org The partial purification and characterization of a β-selinene cyclase was first reported from the peels of Citrofortunella mitis (a hybrid citrus fruit). qmul.ac.uknih.gov

Mechanism Involving Germacrene A Intermediate

The catalytic mechanism of beta-selinene cyclase does not proceed directly from FPP to the final product. Instead, it involves a critical, enzyme-bound intermediate. qmul.ac.ukenzyme-database.org The initial step is the 1,10-cyclization of FPP to form a germacradienyl cation. researchgate.net Deprotonation of this cation yields (+)-germacrene A, which remains bound within the enzyme's active site and is not released into the medium. qmul.ac.ukenzyme-database.orgresearchgate.net

This bound germacrene A is a crucial branching point. researchgate.net It is then reprotonated, inducing a transannular reaction that forms a bicyclic eudesmane (B1671778) carbocation. nih.govnih.gov The final step in the synthesis of β-selinene is the deprotonation of this eudesmane carbocation, which yields the stable bicyclic olefin. nih.govnih.gov This multi-step, enzyme-controlled cascade ensures the high stereospecificity of the final this compound product. The formation of other selinene isomers, such as α-selinene, can also occur as minor byproducts in this process. nih.govnih.gov

Genetic Determinants of this compound Biosynthesis

The production of this compound is ultimately encoded in the genetic makeup of the organism, with specific genes directing the synthesis of the necessary enzymes.

Identification and Characterization of ZmTps21 in Zea mays

In maize (Zea mays), the genetic basis for β-selinene production has been pinpointed to a single gene. nih.gov Through a combination of metabolite-based quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS), the terpene synthase gene ZmTps21, located on chromosome 9, was identified as the responsible candidate. nih.gov

Biochemical validation confirmed the function of this gene. A full-length version of ZmTps21 was cloned and subsequently expressed in a heterologous system (Escherichia coli). nih.gov The recombinant ZmTps21 protein was then incubated with the substrate farnesyl diphosphate (FPP). Analysis of the reaction products demonstrated that the enzyme cyclizes FPP to yield β-selinene as the dominant product, with α-selinene and β-elemene also formed as minor products. nih.gov The presence of β-elemene was attributed to a heat-induced Cope rearrangement of the germacrene A intermediate during analysis. nih.gov Further investigation revealed that many maize inbred lines deficient in β-selinene production harbor non-functional versions, or pseudogenes, of Zmtps21 that lack conserved motifs essential for cyclase activity. nih.gov

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Entity | Name/Identifier | Function/Role | Organism Example |

|---|---|---|---|

| Enzyme Class | Sesquiterpene Synthase (EC 4.2.3.x) | Catalyzes the cyclization of FPP to form diverse sesquiterpene skeletons. wur.nl | General (Plants, Fungi) |

| Specific Enzyme | beta-Selinene Cyclase (EC 4.2.3.66) | Converts (2E,6E)-farnesyl diphosphate specifically to β-selinene via a germacrene A intermediate. qmul.ac.ukenzyme-database.org | Citrofortunella mitis |

| Gene | ZmTps21 | Encodes a β-selinene synthase that produces β-selinene as its primary product. nih.govnih.gov | Zea mays (Maize) |

Functional Analysis of ZmTps21 Pseudogenes

In maize (Zea mays), the biosynthesis of the sesquiterpene this compound is primarily governed by the terpene synthase gene ZmTps21. However, numerous maize inbred lines that are deficient in β-costic acid, a downstream derivative of β-selinene, have been found to possess Zmtps21 pseudogenes. nih.govresearchgate.netresearchgate.net Functional analysis of these pseudogenes reveals that they lack conserved motifs essential for farnesyl diphosphate (FPP) cyclase activity, the enzymatic function required to convert the precursor FPP into β-selinene. nih.govresearchgate.netresearchgate.netplantae.orgscience.govescholarship.org The absence of these critical motifs renders the enzyme non-functional, leading to the inability of these maize lines to produce β-selinene and, consequently, β-costic acid. nih.govsci-hub.se This natural genetic variation highlights the importance of a functional ZmTps21 gene for the production of selinene-derived compounds in maize. nih.govsci-hub.se The presence of these pseudogenes in certain maize lines provides a valuable tool for researchers to study the role of the this compound pathway in plant defense and other biological processes by comparing lines with functional and non-functional alleles. nih.govsci-hub.se

Heterologous Expression and Product Specificity Studies

To confirm the function of ZmTps21, a full-length version of the gene was cloned and expressed in a heterologous system, specifically Escherichia coli. nih.govplantae.orgscience.govescholarship.org The resulting recombinant ZmTps21 protein was then incubated with the substrate farnesyl diphosphate (FPP). nih.govoup.com Analysis of the reaction products using gas chromatography-mass spectrometry (GC-MS) demonstrated that the enzyme cyclizes FPP to yield primarily this compound. nih.govoup.com

While this compound is the dominant product, the enzyme also produces smaller amounts of other sesquiterpenes, including α-selinene and β-elemene. oup.com The detection of β-elemene is attributed to the heat-induced Cope rearrangement of germacrene A, an unstable intermediate, during GC analysis. oup.com These in vitro findings are consistent with the metabolite profiles observed in maize plants that possess a functional ZmTps21 gene. oup.com The high product specificity of ZmTps21 for β-selinene underscores its central role in this specific biosynthetic pathway. oup.com

| Enzyme | Host Organism for Expression | Substrate | Major Product | Minor Products |

| ZmTps21 | Escherichia coli | Farnesyl Diphosphate (FPP) | This compound | α-selinene, β-elemene (as a rearrangement product) |

Regulation of this compound Biosynthesis

Transcriptional Accumulation in Response to Biotic Elicitation

The expression of the ZmTps21 gene is not constitutive but is instead strongly induced in response to biotic stress, particularly fungal elicitation. nih.govresearchgate.netresearchgate.net Studies have shown that ZmTps21 transcripts accumulate to high levels following challenge with various fungal pathogens. nih.govplantae.orgscience.govescholarship.org This pattern of transcriptional activation is a common feature of plant defense pathways, where the production of protective secondary metabolites is initiated upon perception of a threat. nih.gov The induction of ZmTps21 expression is a key regulatory step controlling the biosynthesis of this compound and its downstream defensive compounds. nih.gov This response is not significantly triggered by mechanical damage alone, indicating a specific recognition of pathogen-associated molecular patterns. oup.com

Relationship with Downstream Metabolites (e.g., beta-Costic Acid)

Interconnections with Other Sesquiterpenoid Anabolic Pathways

The biosynthesis of this compound is part of a larger network of interconnected sesquiterpenoid pathways in maize that contribute to the plant's chemical defenses. nih.govbiorxiv.org These pathways often share common precursors, such as FPP, and can be co-regulated in response to biotic stress. biorxiv.orgfrontiersin.org For instance, gene co-expression analyses have revealed a degree of co-regulation between ZmTPS21 and the genes responsible for the biosynthesis of zealexins, another class of sesquiterpenoid phytoalexins derived from β-macrocarpene. biorxiv.org

Chemical Synthesis and Derivatization of Beta Selinene

Laboratory-Scale Synthesis Methodologies

The construction of the characteristic decalin framework of (-)-β-selinene has been approached through several distinct strategies, ranging from biomimetic cyclizations to multi-step total syntheses and radical-mediated ring closures.

Mirroring the biosynthetic pathway where farnesyl pyrophosphate (FPP) is cyclized by sesquiterpene synthases, laboratory syntheses have employed acid catalysis to induce the cyclization of acyclic precursors. Treatment of FPP analogues with Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane (B109758) at low temperatures (-20°C) can yield a mixture of eudesmane-type sesquiterpenes, including β-selinene, with selectivities around 35–40%.

Similarly, the acid-catalyzed cyclization of germacrene A using trifluoroacetic acid in deuterated chloroform (B151607) has been shown to produce a mixture of eudesmanes, with β-selinene being the major product. wiley-vch.de The reaction proceeds rapidly, and analysis of the product mixture reveals the formation of β-selinene, α-selinene, and α-cyperene. wiley-vch.de These methods, while often straightforward, typically result in a mixture of isomers, necessitating careful purification.

| Precursor | Catalyst | Key Products | Reference |

| Farnesyl Pyrophosphate (analogue) | BF₃·OEt₂ | β-Selinene, other eudesmanes | |

| Germacrene A | Trifluoroacetic Acid | β-Selinene, α-Selinene, α-Cyperene | wiley-vch.de |

Syntheses commencing from (+)-dihydrocarvone have also been successfully developed. rsc.org222.198.130rsc.org For instance, a formal total synthesis of (±)-β-selinene was achieved as part of a broader study on eudesmol synthesis. acs.orgacs.org Another approach involves the stereoselective total synthesis of related sesquiterpenes, where β-selinene is a key synthetic intermediate or a related target. thegoodscentscompany.com These multi-step sequences often involve key transformations such as Robinson annulation, Wittig olefination, and various functional group interconversions to build the bicyclic core and install the requisite functional groups. nih.govorganicchemistrydata.org

Radical cyclization offers a powerful method for constructing the decalone framework of selinanes. nih.govoup.com A key strategy involves the cyclization of a selenoester intermediate derived from a precursor like (R)-carvone or dihydrocarvone (B1202640). nih.govoup.comresearchgate.net In a representative example, a selenoester is treated with tri-n-butyltin hydride (n-Bu₃SnH) and an initiator such as 2,2′-azobis(isobutyronitrile) (AIBN) in refluxing benzene. nih.gov This reaction promotes the desired radical cyclization to furnish a cis-fused decalone. nih.gov This intermediate can then be isomerized to the more stable trans-decalone, which is subsequently converted to the final β-selinene product via a Wittig reaction to install the exocyclic methylene (B1212753) group. nih.gov This radical cyclization is a pivotal step in syntheses that have produced not only β-selinene itself but also its epimers and related natural products like (+)-costic acid. nih.govresearchgate.net

| Precursor Type | Reagents | Key Intermediate | Reference |

| Selenoester | n-Bu₃SnH, AIBN | cis-fused Decalone | nih.govoup.com |

Total Synthesis from Precursor Molecules (e.g., (R)-Carvone, (+)-Dihydrocarvone)

Stereoselective Synthesis of (-)-beta-Selinene and its Hydroxylated Derivatives

Controlling the stereochemistry during synthesis is crucial for accessing specific isomers of β-selinene and its functionalized analogues. Research has focused on developing methods for both the introduction of hydroxyl groups at specific positions and the selective formation of diastereomers.

The synthesis of hydroxylated β-selinene isomers has been achieved, providing access to compounds like (+)-5α-hydroxy-β-selinene and (-)-5β-hydroxy-β-selinene. rsc.org222.198.130rsc.org A facile synthesis for these compounds was developed starting from (+)-dihydrocarvone. rsc.orgrsc.org These syntheses demonstrate methods for introducing oxygen functionality onto the eudesmane (B1671778) skeleton, creating derivatives that are themselves natural products or useful intermediates for further chemical elaboration.

The synthesis of diastereomers of β-selinene, such as 5-epi- and 10-epi-β-selinene, has been systematically explored. oup.comresearchgate.netoup.com These syntheses also typically start from dihydrocarvone and employ a radical cyclization of a selenoester as the key ring-forming step to construct the decalone framework. oup.comresearchgate.netresearcher.life

The synthesis of 10-epi-β-selinene begins with an organocatalytic asymmetric Michael addition of dihydrocarvone to methyl acrylate (B77674) to construct the quaternary chiral center at C10 with high diastereoselectivity. oup.comoup.com Following several transformations to create a suitable selenoester precursor, a radical cyclization using n-Bu₃SnH and AIBN yields the cis-fused 10-epi-decalone intermediate. oup.com Subsequent methylenation, for example using a Tebbe reagent, provides the final 10-epi-β-selinene product. oup.com

A similar strategy is used for 5-epi-β-selinene, starting from a known 5-epi-decalone intermediate, which is then converted to the target molecule via a Wittig reaction. oup.comoup.com These stereocontrolled syntheses are crucial for studying structure-activity relationships of these natural products and their analogues. oup.comresearchgate.netoup.com

| Target Diastereomer | Key Starting Material | Key Reactions | Reference |

| 10-epi-β-Selinene | Dihydrocarvone | Asymmetric Michael Addition, Radical Cyclization, Tebbe Methylenation | oup.comoup.com |

| 5-epi-β-Selinene | 5-epi-decalone | Wittig Reaction | oup.comoup.com |

Synthesis of Hydroxy-beta-Selinene Isomers

Derivatization Reactions of the this compound Scaffold

The chemical reactivity of this compound allows for its modification through several reaction types, including oxidation, reduction, and substitution. These transformations can lead to the formation of various derivatives with altered chemical and biological properties. cymitquimica.com

The oxidation of this compound can yield a variety of oxygenated derivatives, with the specific products depending on the oxidizing agent and reaction conditions used. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to introduce oxygen-containing functional groups into the molecule. One notable oxidation product is selinen-11-ol.

Biotransformation using microorganisms also presents a pathway to oxygenated derivatives. For instance, the plant pathogenic fungus Glomerella cingulata has been shown to biotransform β-selinene into an epimeric mixture of 1β,11,12-trihydroxy product. taylorandfrancis.com Similarly, treatment with Aspergillus wentii can yield a 2α,11,12-trihydroxy derivative. taylorandfrancis.com Another identified oxidation product is 11-selinen-4α-ol. nih.gov

Table 1: Examples of Oxidation Products of this compound

| Product Name | Class of Derivative | Reference |

| Selinen-11-ol | Oxygenated Derivative | |

| 1β,11,12-trihydroxy product | Oxygenated Derivative | taylorandfrancis.com |

| 2α,11,12-trihydroxy derivative | Oxygenated Derivative | taylorandfrancis.com |

| 11-Selinen-4α-ol | Oxygenated Derivative | nih.gov |

Allylic oxidation is a key strategy for the targeted synthesis of specific derivatives from this compound. A prominent example is the synthesis of β-costic acid, a sesquiterpene phytoalexin. researchgate.netoup.com This transformation can be achieved through the allylic oxidation of β-selinene, which can be sourced from celery seed oil. researchgate.netoup.com

Several methods have been explored for this conversion. One approach involves the use of tert-butyl hydroperoxide (TBHP) with a selenium dioxide catalyst, which can yield β-costic acid with considerable efficiency. Another method utilizes palladium-catalyzed allylic oxidation. oup.com While enzymatic oxidation using engineered cytochrome P450 enzymes has been investigated as a potential single-step method to convert β-selinene to β-costic acid, it has so far been limited by low conversion rates.

It has been observed that β-costic acid can be a predominant product derived from ZmTps21-derived terpenoids in maize following fungal elicitation. nih.gov

Reduction reactions of this compound typically lead to the formation of its corresponding saturated hydrocarbons. This is achieved by reducing the double bonds within the molecule. Common reducing agents for this purpose include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

A specific example of a reduction product is costol, which can be synthesized via the reduction-elimination of the enolate of malonic ester 36 with lithium aluminum hydride. researchgate.net

Substitution reactions on the this compound scaffold can involve the replacement of hydrogen atoms with other functional groups, such as halogens. For instance, halogenation can be carried out using reagents like bromine or chlorine under controlled conditions to produce halogenated derivatives. The reaction mechanism for such electrophilic substitutions generally follows an electrophilic addition to the double bond, followed by rearrangement or subsequent reaction steps. evitachem.com

Reduction Methodologies

This compound as a Precursor in Complex Organic Synthesis

This compound serves as a valuable starting material, or precursor, for the synthesis of more complex organic molecules. Its inherent bicyclic eudesmane framework provides a solid foundation for constructing a variety of other natural products and their analogs.

For example, a formal total synthesis of (-)-β-selinene itself has been achieved through a cation radical Diels-Alder cycloaddition, highlighting the utility of advanced synthetic methods in accessing this structural motif. acs.org Furthermore, the synthesis of (+)-costic acid, (+)-costal, and (+)-costol has been accomplished starting from (+)-β-selinene via stepwise oxidation at the C12 position. jst.go.jp The synthesis of diastereomers such as 5-epi- and 10-epi-β-selinenes has also been reported, involving the radical cyclization of a selenoester to construct the decalone framework. oup.com

The chemical correlation of hydrogenation products of selina-4,11-dien-9β-ol with those of (+)-β-selinene has been used to determine the absolute configuration of the former, demonstrating the role of β-selinene as a reference compound in stereochemical studies. d-nb.info

Biological Activities and Mechanistic Investigations of Beta Selinene

Antimicrobial Efficacy and Mechanisms

(-)-beta-Selinene has demonstrated a notable capacity to inhibit the growth of various microorganisms, including bacteria and fungi. ontosight.aiontosight.ai This has led to investigations into its potential as a natural antimicrobial agent.

Antibacterial Activity Spectrum (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

Research has shown that essential oils containing beta-selinene exhibit antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, essential oil from Toona sureni (Blume) Merr, which contains various compounds including δ-selinene (a related isomer), was effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The study observed that Bacillus subtilis was the most sensitive to the oil, while Escherichia coli was the most resistant. Similarly, essential oils from five varieties of wax apple (Syzygium samarangense), with α-selinene as a main constituent, inhibited the growth of Bacillus cereus, Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus. cabidigitallibrary.org The biological activity of β-selinene against Staphylococcus aureus ATCC 25923 has also been specifically reported. mdpi.com

Table 1: Antibacterial Activity of Essential Oils Containing Selinene Isomers

| Bacterial Strain | Essential Oil Source | Observation | Reference |

| Bacillus subtilis | Toona sureni (Blume) Merr | Most sensitive to the oil | |

| Staphylococcus aureus | Toona sureni (Blume) Merr | Showed antibacterial activity | |

| Escherichia coli | Toona sureni (Blume) Merr | Most resistant to the oil | |

| Bacillus cereus | Syzygium samarangense | Growth inhibition observed | cabidigitallibrary.org |

| Escherichia coli | Syzygium samarangense | Growth inhibition observed | cabidigitallibrary.org |

| Salmonella enteritidis | Syzygium samarangense | Growth inhibition observed | cabidigitallibrary.org |

| Staphylococcus aureus | Syzygium samarangense | Growth inhibition observed | cabidigitallibrary.org |

| Staphylococcus aureus | Lippia origanoides | Biological activity reported | mdpi.com |

Antifungal Activity and Pathogen Resistance

This compound is a precursor to antifungal compounds in certain plants, highlighting its role in pathogen resistance. nih.govnih.gov In maize (Zea mays), β-selinene is converted into the nonvolatile antibiotic β-costic acid. nih.govresearchgate.net Research has demonstrated that maize roots with functional genes for β-selinene production accumulate high levels of β-costic acid, which are sufficient to inhibit the growth of several fungal pathogens. nih.govnih.gov This endogenous production of selinene-derived metabolites supports a plant's defense mechanism against fungal diseases. nih.govoup.com

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of phytochemicals like this compound is often multifaceted. scielo.org.mx While the precise molecular basis for its action is still under investigation, several mechanisms have been proposed for essential oils and their components. researchgate.net These can include disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. reactgroup.org Another potential mechanism is the inhibition of essential microbial enzymes. reactgroup.org For example, some terpenes have been shown to interfere with enzymes critical for microbial survival and growth. The complexity of essential oils, often containing a mixture of compounds like β-selinene, can result in synergistic effects, targeting multiple cellular processes simultaneously and potentially reducing the likelihood of microbial resistance development. scielo.org.mx

Insecticidal and Acaricidal Properties

Beyond its antimicrobial effects, this compound has shown promise as a natural agent for controlling insects and mites. ontosight.aiontosight.aibiosynth.com

Efficacy Against Agricultural Pests

Studies have identified this compound as an effective insecticidal and antifeedant compound against various agricultural pests. ontosight.ainih.gov Essential oils from Artemisia nakaii, containing β-selinene, have demonstrated significant antifeedant activity against the larvae of Spodoptera litura, a major agricultural pest. nih.govfrontiersin.orgfrontiersin.org In these studies, β-selinene itself was found to be a significant deterrent, with an EC50 value of 10.46 ± 0.27 μg/cm². nih.govfrontiersin.orgfrontiersin.org Furthermore, research suggests that one of the mechanisms behind this insecticidal activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.govfrontiersin.orgmdpi.com Beta-selinene was shown to be a potent inhibitor of AChE with an IC50 value of 6.88 ± 0.48 μg/ml. nih.govfrontiersin.org This inhibition disrupts nerve signal transmission in the insect, leading to its demise.

Table 2: Insecticidal Activity of this compound against Spodoptera litura

| Activity | Metric | Value | Reference |

| Antifeedant | EC50 | 10.46 ± 0.27 μg/cm² | nih.govfrontiersin.orgfrontiersin.org |

| Acetylcholinesterase Inhibition | IC50 | 6.88 ± 0.48 μg/ml | nih.govfrontiersin.org |

Acaricidal Effects on Varroa destructor

The ectoparasitic mite Varroa destructor is a significant threat to honeybee populations worldwide. nih.gov Research has identified (+)-β-selinene and its derivatives as potent acaricidal agents against this mite. nih.govoup.comjst.go.jpresearchgate.net Studies have shown that (+)-β-selinene exhibits significant acaricidal activity, and its synthetic diastereomers have also been evaluated. oup.comoup.com Interestingly, 5-epi-β-selinene demonstrated potent acaricidal activity comparable to natural (+)-β-selinene, while 10-epi-β-selinene showed weaker activity. oup.com This suggests that the stereochemistry at the C10 position may be important for its acaricidal effect. oup.com The mechanism of action is still under investigation, but these findings highlight the potential of β-selinene and its analogs in the development of new, natural acaricides to protect honeybee colonies. oup.comresearchgate.net

Impact on Root Herbivores (e.g., Diabrotica balteata)

This compound and its derivatives have demonstrated notable effects against root herbivores, particularly the corn rootworm, Diabrotica balteata. In maize (Zea mays), the production of β-selinene is triggered by fungal elicitation and prolonged root herbivory. mdpi.com The compound itself, along with its nonvolatile acid derivative, β-costic acid, has been shown to inhibit the growth of corn root larvae. mdpi.comresearchgate.net

Research has identified the terpene synthase ZmTps21 in maize as responsible for the synthesis of β-selinene. mdpi.com Maize inbred lines that possess functional ZmTps21 alleles exhibit significant accumulations of β-costic acid in their roots when challenged, reaching levels that are more than sufficient to inhibit the growth of D. balteata larvae in laboratory settings. researchgate.netplantae.orgnih.govoup.com This suggests a crucial role for the selinene-based defense mechanism in protecting maize against these subterranean pests. The presence of ZmTps21 has been linked to enhanced antifungal defenses in resistant maize lines, further highlighting the dual function of this metabolic pathway in plant defense. mdpi.com

Mechanisms of Insecticidal/Acaricidal Action

The insecticidal and acaricidal actions of this compound are primarily attributed to its neurotoxic effects, specifically through the inhibition of the enzyme acetylcholinesterase (AChE). frontiersin.orgnih.govmdpi.com AChE is a critical enzyme in the nervous system of insects and other animals, responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Studies on the essential oil of Artemisia nakaii, which contains β-selinene, have demonstrated its insecticidal activity against Spodoptera litura larvae. frontiersin.orgnih.gov When tested individually, β-selinene showed significant antifeedant activity and was found to be a potent inhibitor of AChE. frontiersin.orgnih.gov At a concentration of 10 μg/mL, β-selinene exhibited a strong AChE inhibition rate of nearly 70%. nih.govmdpi.com This mechanism is similar to that of many synthetic organophosphate and carbamate (B1207046) insecticides. mdpi.com The ability of β-selinene to disrupt the nervous system of insects makes it a promising candidate for the development of botanical insecticides. frontiersin.orgnih.gov

Anti-inflammatory and Analgesic Effects

In Vitro and In Vivo Anti-inflammatory Studies

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Essential oils rich in β-selinene have been shown to possess anti-inflammatory activity. nih.govresearchgate.nettaylorandfrancis.com For instance, essential oils from Callicarpa macrophylla, with β-selinene as a major component (ranging from 37.51% to 57.01%), exhibited notable anti-inflammatory effects in Swiss albino mice. nih.govresearchgate.net

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation research, have further substantiated these findings. While some studies have shown that β-selinene did not significantly inhibit nitric oxide (NO) production in these cells, others have identified it as a potential anti-inflammatory biomarker in essential oils from the Myrtaceae family. researchgate.netkoreascience.kr Essential oils from various Rhododendron species containing β-selinene have also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. frontiersin.org Furthermore, essential oils from Apium graveolens (celery), containing β-selinene, demonstrated strong anti-inflammatory effects. nih.gov

Modulation of Inflammatory Pathways (e.g., Enzyme Inhibition)

The anti-inflammatory effects of this compound are mediated through the modulation of key inflammatory pathways. One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and cytokines. Research has shown that essential oils containing β-selinene can inhibit the production of nitric oxide (NO), a key inflammatory mediator. frontiersin.org

Studies have indicated that β-selinene may exert its effects by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response. koreascience.krmdpi.com The expression of these enzymes is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. koreascience.krnih.gov Some sesquiterpenes structurally related to β-selinene have been shown to inhibit the NF-κB pathway, suggesting a potential mechanism for β-selinene as well. koreascience.kr Additionally, β-selinene has been identified as a potential inhibitor of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. uliege.be

The modulation of these pathways leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com

Analgesic Properties Assessment

This compound has been associated with analgesic, or pain-relieving, effects. Essential oils rich in β-selinene have demonstrated significant analgesic activity in animal models. nih.govresearchgate.net For example, essential oils from Callicarpa macrophylla, containing high percentages of β-selinene, showed analgesic effects in Swiss albino mice when subjected to the acetic acid-induced writhing test, a common method for assessing peripheral analgesic activity. nih.govresearchgate.net The inhibition of writhing in this test suggests that the analgesic action may be mediated through the inhibition of prostaglandin (B15479496) synthesis, as prostaglandins (B1171923) are known to sensitize nerve endings to pain. researchgate.net

An essential oil recipe containing β-selinene as a major constituent (7.38%) was also found to inhibit inflammatory and peripheral inflammatory pain in rodents. jst.go.jp It significantly reduced the writhing response induced by acetic acid, further supporting its peripheral analgesic effects. jst.go.jp However, in the same study, the essential oil did not show a significant analgesic effect in the hot plate test, which assesses central analgesic activity. jst.go.jp This suggests that the analgesic properties of β-selinene may be more pronounced in inflammatory pain models.

Antioxidant Activity and Oxidative Stress Modulation

This compound has been recognized for its antioxidant properties and its ability to modulate oxidative stress. taylorandfrancis.comontosight.aichemicalbook.com It is considered a functional antioxidant with antiradical properties. chemicalbook.com Essential oils containing β-selinene have demonstrated good in vitro antioxidant activity. nih.gov

Studies on essential oils from Callicarpa macrophylla, rich in β-selinene, have shown their efficiency against oxidative stress and free radicals. nih.govmdpi.com These oils exhibited scavenging activity against various radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, nitric oxide, and hydroxyl radicals. mdpi.com The antioxidant capacity of these essential oils was confirmed through various assays, indicating their potential to mitigate the damaging effects of oxidative stress. nih.govmdpi.com

Data Tables

Table 1: Impact of this compound and its Derivatives on Diabrotica balteata

| Compound/Gene | Organism | Effect | Reference |

| β-selinene and β-costic acid | Diabrotica balteata (larvae) | Inhibition of growth | mdpi.comresearchgate.net |

| ZmTps21 (β-selinene synthase) | Zea mays | Enhances resistance to D. balteata | mdpi.comresearchgate.netplantae.orgnih.govoup.com |

Table 2: Anti-inflammatory Activity of Essential Oils Rich in this compound

| Essential Oil Source | Key Component(s) | Model | Observed Effect | Reference |

| Callicarpa macrophylla | β-selinene (37.51-57.01%) | Swiss albino mice | Anti-inflammatory activity | nih.govresearchgate.net |

| Apium graveolens (celery) | β-selinene | In vitro | Strong anti-inflammatory effects | nih.gov |

| Rhododendron species | β-selinene | In vitro (LPS-stimulated cells) | Inhibition of inflammatory cytokines | frontiersin.org |

| Myrtaceae family | β-selinene | In vitro | Identified as an anti-inflammatory biomarker | researchgate.net |

Table 3: Analgesic Activity of Essential Oils Containing this compound

| Essential Oil Source/Recipe | Key Component(s) | Model | Test | Result | Reference |

| Callicarpa macrophylla | β-selinene (37.51-57.01%) | Swiss albino mice | Acetic acid-induced writhing | Significant analgesic activity | nih.govresearchgate.net |

| Essential oil recipe | β-selinene (7.38%) | Rodents | Acetic acid-induced writhing | Significant reduction in writhing | jst.go.jp |

| Essential oil recipe | β-selinene (7.38%) | Rodents | Hot plate test | No significant analgesic activity | jst.go.jp |

Table 4: Antioxidant Activity of this compound and Rich Essential Oils

| Compound/Essential Oil | Assay | Result | Reference |

| This compound | General | Functional antioxidant with antiradical properties | chemicalbook.com |

| Callicarpa macrophylla essential oil | DPPH radical scavenging, Nitric oxide scavenging, Hydroxyl radical scavenging | Good in vitro antioxidant activity | nih.govmdpi.com |

Radical Scavenging Capacity (e.g., DPPH, ABTS assays)

The antioxidant potential of (-)-β-selinene has been evaluated using various in vitro assays, primarily focusing on its ability to scavenge free radicals. Essential oils rich in β-selinene have demonstrated notable radical scavenging activity.

In one study, an essential oil containing 57.01% β-selinene exhibited significant antioxidant activity. researchgate.netnih.govnih.gov The IC50 value, which represents the concentration required to scavenge 50% of the radicals, was determined to be 15.66 ± 0.03 µL/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com In the same study, the essential oil showed even stronger activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with an IC50 value of 46.4 ± 1.0 µg/mL. mdpi.com

Another essential oil, where β-selinene was a major constituent, showed an IC50 of 41.89 mg/mL in a DPPH radical scavenging assay. researchgate.net Furthermore, essential oils from different parts of Callicarpa macrophylla, rich in β-selinene, displayed good DPPH radical scavenging activity, with IC50 values ranging from 15.66 ± 0.03 µL/mL to 20.19 ± 0.11 µL/mL. mdpi.com The leaf essential oil of Syzygium lanceolatum, containing a small amount of β-selinene (0.03%), also showed antioxidant potential with an IC50 of 219.24 ± 5.82 ppm in the DPPH assay and 169.68 ± 3.09 ppm in the ABTS assay. antiox.org

Table 1: Radical Scavenging Activity of β-Selinene-Rich Essential Oils

| Plant Source/Essential Oil | Assay | β-Selinene Content (%) | IC50 Value |

| Morella pubescens | ABTS | 8.0 ± 0.2 | 46.4 ± 1.0 µg/mL mdpi.com |

| Morella pubescens | DPPH | 8.0 ± 0.2 | 237.1 ± 1.8 µg/mL mdpi.com |

| Callicarpa macrophylla (mature seeds and fruits) | DPPH | 57.01 | 15.66 ± 0.03 µL/mL researchgate.netmdpi.com |

| Callicarpa macrophylla (leaves) | DPPH | 37.51 | 18.35 ± 0.18 µL/mL mdpi.com |

| Callicarpa macrophylla (premature seeds and fruits) | DPPH | 44.66 | 20.19 ± 0.11 µL/mL mdpi.com |

| Solanum spirale | DPPH | 3.67 | 41.89 mg/mL researchgate.net |

| Syzygium lanceolatum | DPPH | 0.03 | 219.24 ± 5.82 ppm antiox.org |

| Syzygium lanceolatum | ABTS | 0.03 | 169.68 ± 3.09 ppm antiox.org |

Cellular Antioxidant Defense Modulation

Beyond direct radical scavenging, (-)-β-selinene may also exert its antioxidant effects by modulating cellular defense mechanisms. Research indicates that essential oils containing β-selinene can influence the expression and activity of key antioxidant enzymes. scite.ainih.gov

Extracts from Ligularia fischeri, which contain β-selinene, have been shown to enhance cellular antioxidant defense by reducing reactive oxygen species levels and upregulating the expression of catalase and heme oxygenase-1 in lipopolysaccharide-stimulated cells. nih.gov Similarly, essential oils of Ocimum gratissimum, known to contain β-selinene, are thought to assist the intercellular antioxidant system, which includes enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. scite.ai This suggests that β-selinene may contribute to protecting cells from oxidative damage by bolstering their intrinsic antioxidant capabilities.

Antiproliferative and Cytotoxic Activities in Cancer Research

(-)-β-Selinene has demonstrated potential as an anticancer agent through its ability to inhibit the proliferation of cancer cells and induce cell death.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., SK-LU-1, HeLa, HepG2, MCF-7, KB, NCI-H187)

The cytotoxic effects of β-selinene, often as a component of essential oils, have been evaluated against a range of human cancer cell lines.

An essential oil from Solanum spirale, containing 3.67% β-selinene, showed significant cytotoxicity against oral cancer (KB), breast cancer (MCF-7), and small cell lung cancer (NCI-H187) cell lines, with IC50 values of 26.42, 19.69, and 24.02 µg/mL, respectively. researchgate.net Essential oils from Cyperaceae species, which can contain β-selinene, have also shown high cytotoxic activity against colon cancer (HCT-116), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), cervical cancer (HeLa), and lung carcinoma (NCI-H187) cell lines. mdpi.comresearchgate.net Specifically, the essential oil of Cyperus kyllingia exhibited significant potential against NCI-H187 (IC50 = 6.7 µg/mL) and MCF-7 (IC50 = 13.3 µg/mL) cells. mdpi.com

The chloroform (B151607) extract of Leptospermum scoparium (manuka), containing 1.58% β-selinene, demonstrated a significant growth inhibitory effect on both MCF-7 and HepG2 cancer cell lines. banglajol.info

Table 2: In Vitro Cytotoxicity of β-Selinene-Containing Essential Oils

| Plant Source/Essential Oil | Cancer Cell Line | β-Selinene Content (%) | IC50 Value |

| Solanum spirale | KB (oral cancer) | 3.67 | 26.42 µg/mL researchgate.net |

| Solanum spirale | MCF-7 (breast cancer) | 3.67 | 19.69 µg/mL researchgate.net |

| Solanum spirale | NCI-H187 (small cell lung cancer) | 3.67 | 24.02 µg/mL researchgate.net |

| Cyperus kyllingia | NCI-H187 (lung carcinoma) | Not specified | 6.7 µg/mL mdpi.com |

| Cyperus kyllingia | MCF-7 (breast cancer) | Not specified | 13.3 µg/mL mdpi.com |

Investigation of Apoptosis Induction

A key mechanism underlying the anticancer activity of many natural compounds is the induction of apoptosis, or programmed cell death. nih.gov Research suggests that (-)-β-selinene is involved in this process.

Extracts of Dendropanax morbifera, where β-selinene is a major component, have been shown to induce apoptosis in human lung carcinoma A549 cells. oatext.com This was evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cleaved PARP. oatext.com The induction of apoptosis was mediated through the p38 MAPK pathway. oatext.com In another study, a Dendropanax morbifera extract also induced apoptosis in hepatocellular carcinoma cells by reducing the expression of anti-apoptotic proteins like caspase-9, caspase-3, and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax. jcpjournal.org

Furthermore, the essential oil of Leptospermum scoparium, containing β-selinene, led to a notable increase in both early and late apoptotic cells in HepG2 and MCF-7 cancer cell lines. banglajol.info This was accompanied by an upregulation in the mRNA levels of p53, Bax, and caspases, and a decrease in Bcl-2 expression. banglajol.info The mechanisms of action associated with the anticancer effect of essential oils containing compounds like β-selinene often include DNA fragmentation and cell cycle arrest. mdpi.com

Inhibition of Tumor Growth and Progression

In addition to in vitro studies, the potential of β-selinene-containing extracts to inhibit tumor growth has been investigated in vivo. An extract of Dendropanax morbifera leaves, rich in β-selinene, was shown to significantly reduce tumor volume in a mouse model of human lung carcinoma. oatext.com This anti-tumor effect was linked to the induction of apoptosis within the tumor tissue. oatext.com The essential oil from Annona leptopetala leaves, which also contains β-selinene, demonstrated antitumor activity in vivo, particularly against a leukemia cell line. mdpi.com

Other Pharmacological Effects

Besides its antioxidant and anticancer properties, (-)-β-selinene and the essential oils it is found in have been associated with other pharmacological activities. These include anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects. researchgate.netnih.govnih.govmdpi.com Essential oils from Callicarpa macrophylla, with high concentrations of β-selinene, were found to exhibit these properties in animal models. researchgate.netnih.govnih.govmdpi.com Additionally, β-selinene has been noted for its potential antimicrobial properties. ontosight.ai

Gastroprotective Effects

The potential of this compound in protecting the gastric mucosa has been suggested through studies on plant extracts containing this compound. For instance, celery oil, which includes β-selinene as a notable constituent, has been reported to have gastroprotective activity. taylorandfrancis.com Similarly, a traditional Thai polyherbal formula known as Phy-Blica-D, which lists β-selinene among the components of one of its ingredients (Cyperus rotundus), has been studied for its gastroprotective effects against ethanol-induced gastric ulcers in rats. nih.gov The essential oil of Hypericum perforatum, also containing β-selinene, has shown gastroprotective effects, possibly through the inhibition of the H+/K+ ATPase α. nih.gov While direct evidence for isolated this compound is not extensively documented, the presence of this compound in various plant preparations with observed anti-ulcer activities suggests its potential contribution to these effects. researchgate.net

Antidiabetic Potential

This compound has been identified as a constituent of several plants investigated for their antidiabetic properties. researcher.life Essential oils from the stem and leaves of Blepharispermum hirtum, which contain β-selinene, have demonstrated significant in vitro α-glucosidase inhibitory activity, suggesting a potential role in managing blood glucose levels. nih.govnih.gov The essential oil from the stem, with a β-selinene content of 5.33%, showed a particularly strong inhibitory effect. nih.govnih.gov Similarly, an extract from Campomanesia xanthocarpa seeds, containing 6.51% β-selinene, was found to decrease blood glucose levels and increase glycogen (B147801) content in the muscle and liver of hyperglycemic rats. scielo.br This extract also inhibited the activity of sucrase and maltase, enzymes involved in carbohydrate digestion. scielo.br Computational studies on phytochemicals from Laurus nobilis predicted that β-selinene did not have insulin (B600854) promoter activity, indicating its potential antidiabetic actions might occur through other physiological pathways. The regulation of glucose metabolism involves complex processes, including glucose uptake by tissues and the inhibition of carbohydrate-digesting enzymes. jci.orgresearchgate.net

Acetylcholinesterase Inhibitory Activity

This compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.com Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for this neurodegenerative condition. nih.govmadison-proceedings.comnih.gov Essential oils from various plants, including Litsea glauca and Myrceugenia myrcioides, which contain β-selinene, have shown inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. mdpi.comscielo.brnih.gov In a study on Litsea glauca, the essential oil with 30.8% β-selinene exhibited moderate anticholinesterase activity. nih.gov Similarly, the essential oil of Piper aduncum, containing β-selinene, also showed AChE inhibitory potential. ikm.org.my In silico studies have suggested that β-selinene can act as a bivalent inhibitor of AChE, interacting with both the peripheral anionic site (PAS) and the acylation site of the enzyme. nih.gov This dual binding is considered beneficial as occupying the PAS can also hinder the formation of amyloid plaques, another hallmark of Alzheimer's disease. nih.gov

Computational and In Silico Approaches to Biological Activity

Molecular Docking Studies

Molecular docking simulations have been employed to investigate the binding interactions of this compound with various protein targets, providing insights into its potential biological activities. In the context of antiviral research, β-selinene has shown considerable binding affinity for proteins of the SARS-CoV-2 virus. researchgate.netscielo.br For instance, it displayed a strong interaction with the main protease (M-Pro) of SARS-CoV-2, with a binding energy of -7.2 kcal/mol. scielo.br It also showed favorable binding to the human angiotensin-converting enzyme 2 (hACE2), a key receptor for viral entry. scielo.brscielo.br These studies suggest that β-selinene may interfere with viral replication and infection. researchgate.net

In other research, molecular docking has been used to explore the insecticidal potential of β-selinene. It exhibited a high binding affinity for odorant-binding proteins (OBPs) in mosquitos, such as Anopheles gambiae and Aedes aegypti, suggesting it may disrupt their sense of smell. researchgate.netnih.gov Specifically, β-selinene showed a strong binding affinity for OBP7 in Anopheles gambiae. researchgate.netresearchgate.net

Furthermore, in silico studies have examined the interaction of β-selinene with acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. These studies indicate that β-selinene can bind to key amino acid residues in both the peripheral anionic site and the acylation site of AChE, suggesting a mechanism for its inhibitory activity. nih.gov

Table 1: Molecular Docking Interactions of this compound with Various Protein Targets

| Protein Target | Organism/Virus | Binding Energy (kcal/mol) | Interacting Residues | Potential Biological Activity |

|---|---|---|---|---|

| Main Protease (M-Pro) | SARS-CoV-2 | -7.2 scielo.br | Not specified | Antiviral |

| Angiotensin-Converting Enzyme 2 (hACE2) | Human | -7.0 scielo.br | Not specified | Antiviral |

| Odorant Binding Protein 7 (OBP7) | Anopheles gambiae | -12.2 researchgate.netresearchgate.net | Phe111, Phe120 researchgate.netdntb.gov.ua | Insecticidal/Repellent |

| Acetylcholinesterase (AChE) | Not specified | -8.6 nih.gov | Tyr333, Asp71, Phe330, His439 nih.gov | Neuroprotective |

Ligand Efficiency Metrics and QSAR Analysis

Ligand efficiency (LE) metrics and Quantitative Structure-Activity Relationship (QSAR) analysis are computational tools used to evaluate the potential of a compound as a drug candidate. researchgate.netnih.gov LE metrics provide an assessment of the binding energy of a ligand in proportion to its size, with higher values indicating greater efficiency. researchgate.net For this compound, ligand efficiency metrics against the odorant binding protein 7 (OBP7) of Anopheles gambiae were found to be within acceptable ranges for a potential drug candidate. researchgate.netresearchgate.net

Molecular Dynamics Simulations (e.g., Interaction with Odorant-Binding Proteins)benchchem.com

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the interactions between small molecules, like (-)-β-Selinene, and biological macromolecules at an atomic level. embrapa.brdntb.gov.ua These in silico methods predict the binding affinity and conformational changes that occur when a ligand interacts with a target protein, providing insights into the potential mechanisms of action. dntb.gov.ua For sesquiterpenes such as (-)-β-Selinene, these simulations have been particularly valuable in exploring interactions with insect odorant-binding proteins (OBPs) and other protein targets. mdpi.comresearchgate.net

Odorant-binding proteins are small, soluble proteins found in the sensillum lymph of insects that are believed to transport odorant molecules from the environment to olfactory receptors on the surface of chemosensory neurons. researchgate.netresearchgate.net By binding to these OBPs, certain compounds can trigger or block olfactory signals, leading to behavioral responses like attraction or repulsion. scielo.br

In a notable study investigating the repellent properties of Vitex negundo essential oil against the malaria vector Anopheles gambiae, molecular docking and MD simulations were employed to assess the interaction of its constituent compounds with the mosquito's OBPs. mdpi.comresearchgate.net Among the sesquiterpenes analyzed, (-)-β-Selinene demonstrated a particularly strong binding affinity for an Anopheles gambiae odorant-binding protein (OBP7), with a calculated binding energy of -12.2 kcal/mol. mdpi.comresearchgate.net This was the highest binding affinity among the sesquiterpenes tested in the study. mdpi.com

The simulations, performed using the Desmond module, revealed that the stability of the (-)-β-Selinene-OBP complex was primarily due to hydrophobic interactions. researchgate.netresearchgate.net Specifically, the simulations identified stable hydrophobic bonds between (-)-β-Selinene and the amino acid residues Phenylalanine 111 (Phe111) and Phenylalanine 120 (Phe120) within the protein's binding pocket. researchgate.netresearchgate.net Such strong interactions suggest that (-)-β-Selinene can effectively occupy the binding site of the OBP, potentially blocking the transport of other semiochemicals and disrupting the mosquito's ability to locate a host. scielo.br

Further computational studies have explored the binding of (-)-β-Selinene to other proteins. For instance, in an analysis of compounds against SARS-CoV-2 targets, (-)-β-Selinene showed a binding energy of -7.2 kcal/mol with the Main Protease (M-Pro) and a binding energy range of -6.1 to -4.8 kcal/mol with the chimeric SARS-CoV-2 receptor complexed with its human ACE2 receptor. scielo.br These interactions were also characterized by hydrophobic bonds, such as a pi-sigma interaction with the PHE294 residue of the M-Pro protein.

These computational findings highlight how molecular dynamics simulations serve as a crucial step in validating docking results and elucidating the specific atomic-level interactions that underpin the biological activity of compounds like (-)-β-Selinene. dntb.gov.ua

Table of Research Findings from Molecular Simulation Studies

| Compound | Target Protein | Organism | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Simulation Software | Source |

|---|---|---|---|---|---|---|---|

| (-)-β-Selinene | Odorant Binding Protein 7 (OBP7) | Anopheles gambiae | -12.2 | Phe111, Phe120 | Hydrophobic | Desmond | mdpi.comresearchgate.netresearchgate.net |

| (-)-β-Selinene | SARS-CoV-2 Main Protease (M-Pro) | Virus | -7.2 | PHE294 | Pi-Sigma (Hydrophobic) | AutoDock Vina | scielo.br |

| (-)-β-Selinene | SARS-CoV-2 Receptor-hACE2 Complex | Virus/Human | -6.1 to -4.8 | PHE379 | Pi-Sigma (Hydrophobic) | AutoDock Vina |

Ecological Roles and Interactions of Beta Selinene

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats. zju.edu.cn (-)-beta-Selinene is an important component of these defense strategies, acting both directly against herbivores and pathogens and as a precursor to more potent defensive compounds. cymitquimica.com

Deterrent to Herbivores and Pathogens

This compound has been shown to act as a deterrent to various herbivores. cymitquimica.com For instance, studies on the essential oil of Artemisia nakaii revealed that β-selinene was a significant feeding deterrent against the larvae of the tobacco cutworm (Spodoptera litura). frontiersin.org The compound's presence in plants can interfere with the feeding behavior of insects, thereby reducing damage to the plant. In addition to its role against herbivores, β-selinene and its derivatives exhibit antimicrobial properties. cymitquimica.com Research has demonstrated that metabolites derived from β-selinene can inhibit the growth of various fungal species, highlighting its potential as a natural fungicide. This dual action against both herbivores and pathogens underscores the importance of this compound in the direct chemical defense of plants. cymitquimica.comnih.gov

Phytoalexin Precursor (e.g., beta-Costic Acid as a Defense Metabolite)

One of the most significant roles of this compound in plant defense is its function as a precursor to phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. frontiersin.orgnih.govoup.com In maize (Zea mays), this compound is a direct precursor to the nonvolatile antibiotic, beta-costic acid. frontiersin.orgnih.govoup.comvt.edu Following fungal elicitation or herbivory, the expression of the gene ZmTps21, which encodes a β-selinene synthase, is strongly induced. nih.govoup.comresearchgate.net This leads to the accumulation of β-selinene, which is then converted to β-costic acid. nih.govmdpi.com

Field studies have shown that maize roots can accumulate over 100 μg of β-costic acid per gram of fresh weight, a concentration that far exceeds what is needed to inhibit the growth of several fungal pathogens and the rootworm Diabrotica balteata. nih.govoup.comresearchgate.net This demonstrates a clear pathway from a volatile sesquiterpene to a potent, nonvolatile defense metabolite. frontiersin.org The conversion of β-selinene to β-costic acid is a critical step in the induced defense response of maize, providing robust protection against a range of biotic stressors. nih.govoup.com

| Precursor | Defense Metabolite | Plant Species | Defensive Role |

| This compound | beta-Costic Acid | Maize (Zea mays) | Antifungal, anti-herbivore nih.govoup.com |

| alpha-Selinene (B1247522) | alpha-Costic Acid | Switchgrass (Panicum virgatum) | Postulated antimicrobial defense frontiersin.orgvt.edu |

Contribution to Plant Volatile Profiles and Inter-organismal Communication

Volatile organic compounds (VOCs) emitted by plants, including this compound, are crucial for mediating interactions with other organisms. biosynth.comcymitquimica.comfrontiersin.org These chemical signals can attract pollinators, repel herbivores, and even communicate with neighboring plants.

Influence on Pollinator Attraction

The role of this compound in pollinator attraction is complex and can be context-dependent. While many floral volatiles serve to attract pollinators, some, including this compound, can act as repellents. acs.orgresearchgate.net In studies on carrot (Daucus carota) varieties, it was found that higher levels of α- and β-selinene in lower-yielding lines were associated with decreased feeding by honey bees. acs.orgacs.orgnih.gov This suggests a potential trade-off between plant defense and pollinator attraction, where the production of defensive compounds like β-selinene may inadvertently deter beneficial insects. acs.orgresearchgate.netbiorxiv.org Plant breeding programs that have focused on traits other than pollinator attraction may have inadvertently selected for higher levels of such repellent compounds, leading to reduced pollination and lower crop yields. acs.orgbiorxiv.org

Variability in Aroma Profiles and Ecological Implications

The concentration of this compound can vary significantly among different plant species and even within populations of the same species, leading to diverse aroma profiles with distinct ecological consequences. For example, in wild hop (Humulus lupulus) populations, the relative percentage of β-selinene in the essential oil was found to range from 2.2% to 8.59%, influenced by both genetic and environmental factors. This variability in the volatile profile contributes to the specific aroma of the plant, which can be described as herbal and celery-like.

This chemical diversity has significant ecological implications. The specific blend of volatiles, including this compound, can influence a plant's interactions with its environment, from deterring herbivores and pathogens to attracting or repelling pollinators. mdpi.comnih.gov For instance, in celery (Apium graveolens), the volatile profile, which includes β-selinene, plays a role in its defense against insects and herbivores. mdpi.com The hybridization of basil (Ocimum basilicum) cultivars has also been shown to produce new volatile profiles, with some hybrids containing β-selinene where the parent plants did not, altering the aroma and potentially the ecological interactions of the plant. ms-editions.cl

| Plant Species | Compound(s) | Aroma Contribution | Ecological Implication |

| Hops (Humulus lupulus) | This compound | Herbal, celery-like | Plant defense, breeding selection |

| Carrot (Daucus carota) | α-Selinene, this compound | - | Honey bee deterrent acs.orgacs.orgbiorxiv.org |

| Celery (Apium graveolens) | This compound, α-Selinene | Part of characteristic aroma | Defense against insects and herbivores mdpi.com |

| Basil (Ocimum basilicum) hybrid | This compound | Part of new aroma profile | Altered ecological interactions ms-editions.cl |

Research Methodologies and Analytical Techniques for Beta Selinene Studies

Extraction and Isolation Techniques

The initial step in studying (-)-beta-Selinene from natural sources involves its extraction from the plant matrix. The choice of method depends on factors such as the stability of the compound and the desired purity of the initial extract.

Hydrodistillation is a traditional and widely used method for extracting volatile compounds, such as this compound, from plant materials. mdpi.comnih.gov The process involves co-distilling the plant material with water; the resulting vapor, containing water and the volatile essential oil, is condensed, and the oil is then separated from the aqueous phase. mdpi.com This technique has been successfully applied to various plants, including celery (Apium graveolens), Callicarpa macrophylla, and Nigella damascena, to obtain essential oils rich in selinene isomers. mdpi.comresearchgate.net For instance, hydrodistillation of crushed Callicarpa macrophylla parts for over 8 hours yielded an essential oil where β-selinene was a major constituent. mdpi.comnih.gov Similarly, studies on Nigella damascena seeds using hydrodistillation identified beta-selinene as a significant component of the essential oil, constituting 12.8% of the volatile profile. researchgate.netnih.gov An advancement on this classic technique is ultrasound-assisted hydrodistillation (UAHD), which has been shown to increase the extraction yield of essential oils from sources like celery seeds and Eryngium planum compared to conventional hydrodistillation. mdpi.comresearchgate.net

Table 1: Examples of this compound Extraction using Hydrodistillation

| Plant Source | Extraction Method | Key Findings | Citations |

|---|---|---|---|

| Callicarpa macrophylla (Aerial parts) | Hydrodistillation (>8 h) | β-Selinene was a major compound, with concentrations ranging from 37.51% to 57.01% in oils from different plant parts. | mdpi.comnih.gov |

| Apium graveolens (Celery) | Steam Distillation | Industrial protocols use 100–200 kg of dried plant material heated at 100–110°C for 6–8 hours. | |

| Apium graveolens (Celery Seeds) | Ultrasound-Assisted Hydrodistillation (UAHD) | The essential oil contained 9.7% β-selinene. UAHD was found to be more efficient than classical hydrodistillation. | mdpi.com |

| Nigella damascena (Seeds) | Hydrodistillation (4 h) | The essential oil contained 12.8% β-selinene. | researchgate.netnih.gov |

| Eryngium planum | Ultrasound-Assisted Hydrodistillation (UAHD) | The essential oil contained 2.73% β-selinene. UAHD increased the oil yield by 27.27% compared to classical hydrodistillation. | researchgate.net |

Subcritical CO2 extraction is a modern "green" extraction technique that uses carbon dioxide at temperatures and pressures below its critical point (31.1 °C and 73.8 bar). This method is particularly advantageous for extracting thermolabile compounds like terpenes. cannabistech.com Unlike the more common supercritical CO2 extraction, the subcritical process is conducted under milder conditions, which helps to preserve the integrity of fragile and volatile molecules that might be degraded or altered by the higher temperatures and pressures of other methods. cannabistech.com While the process may be longer and result in lower yields compared to supercritical methods, it is highly desirable for producing full-spectrum extracts where the preservation of sensitive chemicals is paramount. cannabistech.com Subcritical CO2 extraction from hop cones (Humulus lupulus), for example, can selectively recover this compound while reducing thermal degradation.

Following initial extraction, crude extracts containing this compound typically require further purification to isolate the compound from other components of the essential oil. Column chromatography is a fundamental technique used for this purpose. Silica (B1680970) gel is a commonly employed stationary phase for the separation of sesquiterpenes. oup.comoup.com Researchers have successfully used silica gel column chromatography with a solvent system of hexane (B92381) and ethyl acetate (B1210297) to purify synthesized 10-epi-β-selinene. oup.comoup.com In industrial applications, after an initial steam distillation and fractionation of celery or parsley essential oils, chiral chromatography is used as a final step to achieve a purity of over 95% for this compound. This technique is crucial for separating enantiomers and ensuring the stereochemical integrity of the final product.

Subcritical CO2 Extraction

Analytical Characterization and Quantification

Once extracted and purified, this compound must be analytically identified and quantified. Spectroscopic and chromatographic techniques are essential for this phase of research.